molecular formula C24H38O4 B343916 18-(Propioloyloxy)octadecyl propiolate

18-(Propioloyloxy)octadecyl propiolate

Cat. No.: B343916
M. Wt: 390.6 g/mol
InChI Key: DYAPXSLJVHXBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-(Propioloyloxy)octadecyl propiolate is a bifunctional compound featuring terminal alkyne groups, making it a valuable intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" in bioconjugation and polymer science . The extended C18 alkyl chain provides significant lipophilicity, which can be exploited to anchor functional molecules into lipid bilayers or to modify the properties of polymers. In materials science, this reagent can be used to synthesize or cross-link polymers, potentially enhancing their thermal stability and mechanical properties, similar to how other octadecyl esters are utilized as stabilizers in plastics . In biochemical research, the strategic octadecylation of bioactive peptides has been demonstrated to improve their membrane interaction and efficacy, suggesting potential applications for this compound in developing lipidated probes or drugs . Its dual reactive sites allow for the creation of sophisticated macromolecular architectures, dendrimers, and functionalized surfaces, offering researchers a versatile tool for chemical biology and advanced materials development.

Properties

IUPAC Name

18-prop-2-ynoyloxyoctadecyl prop-2-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-3-23(25)27-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-28-24(26)4-2/h1-2H,5-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAPXSLJVHXBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)OCCCCCCCCCCCCCCCCCCOC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268065
Record name 1,1′-(1,18-Octadecanediyl) di-2-propynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887578-91-8
Record name 1,1′-(1,18-Octadecanediyl) di-2-propynoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887578-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(1,18-Octadecanediyl) di-2-propynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q. What statistical frameworks are robust for reconciling variability in spectroscopic data during structural elucidation?

  • Answer : Apply Bayesian statistics to quantify uncertainty in peak assignments. Use bootstrapping to assess the reliability of NMR coupling constants. Validate with independent techniques (e.g., X-ray crystallography) and deposit raw data in repositories like Zenodo for peer validation .

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